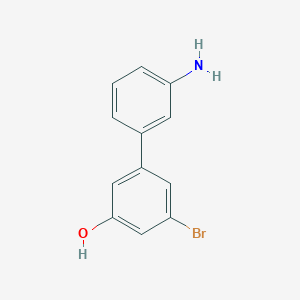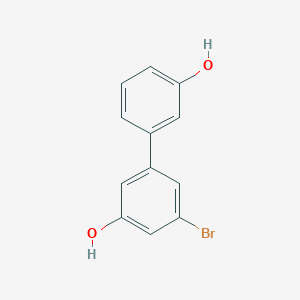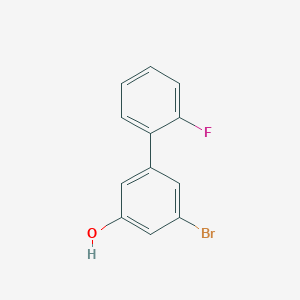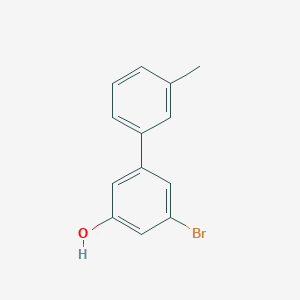
3-Bromo-5-(3-methylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-methylphenyl)phenol, 95% (3-Br-5-MMP) is a phenolic compound that has been used in various scientific research applications. It is a white crystalline solid with a melting point of 128-130°C and a boiling point of 250-252°C. It is soluble in water, methanol, ethanol, and acetone. 3-Br-5-MMP has a molecular weight of 249.04 g/mol and a molecular formula of C10H9BrO.
Scientific Research Applications
3-Bromo-5-(3-methylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. It has also been used in the study of the structure-activity relationship of phenolic compounds. Additionally, 3-Bromo-5-(3-methylphenyl)phenol, 95% has been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to the active site of the enzyme cyclooxygenase-2, thereby inhibiting its activity. This inhibition leads to decreased production of pro-inflammatory molecules, which can have beneficial effects on various diseases and conditions.
Biochemical and Physiological Effects
The effects of 3-Bromo-5-(3-methylphenyl)phenol, 95% on biochemical and physiological processes are not fully understood. However, it is believed that the compound can inhibit the production of pro-inflammatory molecules, which can have beneficial effects on various diseases and conditions. Additionally, 3-Bromo-5-(3-methylphenyl)phenol, 95% can also affect the metabolism of other compounds, such as drugs, and can affect the activity of various enzymes involved in metabolic processes.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-(3-methylphenyl)phenol, 95% in laboratory experiments is its high purity (95%) and its relatively low cost. Additionally, it is relatively easy to synthesize and is stable in most solvents. However, there are some limitations to using 3-Bromo-5-(3-methylphenyl)phenol, 95% in laboratory experiments. For example, it has limited solubility in water and its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for research involving 3-Bromo-5-(3-methylphenyl)phenol, 95%. These include further studies into its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research into the synthesis of 3-Bromo-5-(3-methylphenyl)phenol, 95% and its potential uses in drug development could be beneficial. Finally, further research into its potential toxicity and the safety of its use in laboratory experiments could be beneficial.
Synthesis Methods
3-Bromo-5-(3-methylphenyl)phenol, 95% is synthesized by the reaction of 3-bromo-5-methylphenol and sodium bromide in acetic acid. The reaction is conducted at room temperature and the product is purified by recrystallization from ethanol. The yield of this reaction is typically around 95%.
properties
IUPAC Name |
3-bromo-5-(3-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQOCAHPBMEGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686350 |
Source


|
| Record name | 5-Bromo-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-methylphenyl)phenol | |
CAS RN |
1261929-64-9 |
Source


|
| Record name | 5-Bromo-3'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


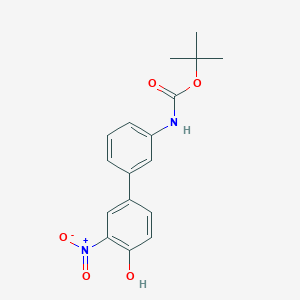
![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383081.png)

![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)

![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)
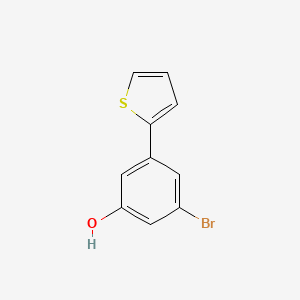
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)
